

# Hydroxy Terbinafine: A Comprehensive Technical Guide for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Hydroxy Terbinafine*

CAS No.: 162227-13-6

Cat. No.: B1140568

[Get Quote](#)

## Foreword: Understanding the Metabolite Landscape in Drug Development

In the intricate journey of a drug from conception to clinical application, the characterization of its metabolic fate is a cornerstone of ensuring safety and efficacy. The biotransformation of a parent compound into its various metabolites can significantly influence its pharmacokinetic profile, potential for drug-drug interactions, and overall toxicological risk. This guide provides an in-depth technical exploration of **Hydroxy Terbinafine**, a human metabolite of the widely prescribed antifungal agent, Terbinafine. Our focus will be on the practical application of this knowledge for researchers, scientists, and drug development professionals, moving beyond mere data recitation to explain the causality behind experimental choices and regulatory considerations.

## Terbinafine: A Brief Overview of the Parent Compound

Terbinafine is a synthetic allylamine antifungal agent that is highly effective against dermatophytes, making it a first-line treatment for fungal infections of the nails (onychomycosis), skin, and hair.<sup>[1][2]</sup> Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.<sup>[3][4]</sup> This

inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, resulting in fungal cell death.  
[4]

Following oral administration, Terbinafine is well-absorbed and extensively distributed, particularly to keratin-rich tissues such as the skin, nails, and hair.[4] It undergoes extensive hepatic metabolism before excretion.[2]

## The Biotransformation of Terbinafine: Formation of Hydroxy Terbinafine

The metabolism of Terbinafine is a complex process involving multiple pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system.[5] While N-demethylation and oxidation of the naphthyl ring are major routes, another significant pathway is the oxidation of the alkyl side chain, leading to the formation of **Hydroxy Terbinafine**.[5]

### Chemical Identity of Hydroxy Terbinafine

Through meticulous analytical studies, the primary hydroxylated metabolite has been identified as (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol.[6][7] In this structure, the hydroxylation occurs on one of the methyl groups of the tert-butyl moiety.

| Compound            | Molecular Formula                  | Molecular Weight (g/mol) | CAS Number  |
|---------------------|------------------------------------|--------------------------|-------------|
| Terbinafine         | C <sub>21</sub> H <sub>25</sub> N  | 291.43                   | 91161-71-6  |
| Hydroxy Terbinafine | C <sub>21</sub> H <sub>25</sub> NO | 307.43                   | 162227-13-6 |

### Enzymology of Hydroxylation

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have elucidated the key players in the formation of **Hydroxy Terbinafine**. The oxidation of the alkyl side chain is not catalyzed by a single enzyme but rather by a consortium of CYPs, including:  
[5]

- CYP1A2

- CYP2C8
- CYP2C9
- CYP2C19

This enzymatic redundancy suggests a low likelihood of significant drug-drug interactions specifically inhibiting the formation of this metabolite.



[Click to download full resolution via product page](#)

Caption: Formation of **Hydroxy Terbinafine** from Terbinafine.

## Analytical Methodology for the Quantification of Hydroxy Terbinafine in Human Plasma

The robust quantification of drug metabolites in biological matrices is fundamental for pharmacokinetic and safety assessments. While a specific validated method for **Hydroxy Terbinafine** is not readily available in the public domain, a reliable LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method can be developed based on established principles for the parent drug and other metabolites.[6][8]

### Rationale for LC-MS/MS

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. It allows for the accurate measurement of low-concentration analytes in complex biological matrices like plasma by separating the compound of interest from other endogenous and exogenous components and then detecting it based on its unique mass-to-charge ratio.

## A Proposed Step-by-Step Protocol

This protocol is a representative workflow and would require rigorous validation in accordance with regulatory guidelines (e.g., FDA, EMA).

### 1. Sample Preparation (Solid-Phase Extraction - SPE)

- Rationale: SPE is a robust technique for extracting small molecules from plasma, providing cleaner extracts and higher recovery compared to liquid-liquid extraction.
- Procedure:
  - To 100  $\mu$ L of human plasma, add an internal standard (e.g., a stable isotope-labeled version of **Hydroxy Terbinafine** or a structurally similar compound).
  - Pre-treat the sample by adding a protein precipitation agent (e.g., acetonitrile or methanol) and vortex.
  - Centrifuge to pellet the precipitated proteins.
  - Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.
  - Wash the cartridge with an appropriate solvent to remove interfering substances.
  - Elute the analyte and internal standard with a suitable elution solvent.
  - Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

### 2. Chromatographic Separation (UPLC/HPLC)

- Rationale: Reversed-phase chromatography is typically effective for separating moderately polar compounds like **Hydroxy Terbinafine**.

- Parameters:
  - Column: A C18 column (e.g., 50 x 2.1 mm, 1.7  $\mu\text{m}$ ) is a common starting point.
  - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol).
  - Flow Rate: Typically in the range of 0.2-0.5 mL/min for UPLC.
  - Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

### 3. Mass Spectrometric Detection (Tandem MS)

- Rationale: Tandem mass spectrometry provides high selectivity by monitoring a specific precursor-to-product ion transition.
- Parameters:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for **Hydroxy Terbinafine**.
  - MRM Transitions:
    - **Hydroxy Terbinafine**: The precursor ion would be  $[M+H]^+$  at  $m/z$  308.2. Product ions would need to be determined by infusing a standard of the metabolite and performing a product ion scan.
    - Internal Standard: A corresponding transition for the internal standard would be monitored.
  - Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized to maximize signal intensity.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for **Hydroxy Terbinafine** quantification.

## Pharmacokinetics and Clinical Relevance

### Plasma Concentrations and Pharmacokinetic Profile

Pharmacokinetic studies of Terbinafine and its main metabolites in humans have indicated that the hydroxylated metabolites are of minor importance in plasma.[9] They are primarily found as glucuronide conjugates, suggesting efficient phase II metabolism and subsequent excretion.[9] While specific C<sub>max</sub> and AUC values for **Hydroxy Terbinafine** are not extensively reported, the available data suggest that its systemic exposure is significantly lower than that of the parent drug and other major metabolites like the carboxybutyl and N-demethylated forms.[7][9]

### Antifungal Activity

A crucial aspect of metabolite characterization is the assessment of its pharmacological activity. In vitro studies have consistently shown that the metabolites of Terbinafine, including by inference **Hydroxy Terbinafine**, do not possess antifungal activity similar to the parent compound.[10] This lack of activity is attributed to the structural modifications that likely disrupt the molecule's ability to effectively bind to and inhibit the fungal squalene epoxidase enzyme.

### Toxicological Profile

The primary toxicological concern associated with Terbinafine is rare, idiosyncratic hepatotoxicity.[11] Research into the mechanism of this liver injury has focused on the formation of a reactive aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which arises from the N-dealkylation pathways.[11][12] There is currently no evidence to suggest that **Hydroxy Terbinafine** is a reactive metabolite or that it directly contributes to this hepatotoxicity.

[13] Its formation through an oxidative pathway on the stable tert-butyl group makes it an unlikely candidate for forming reactive intermediates.

## Regulatory Considerations and Safety Assessment

The evaluation of drug metabolites is a critical component of the nonclinical safety assessment required by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[14] The "Metabolites in Safety Testing" (MIST) guidelines provide a framework for determining when a metabolite needs to be specifically evaluated for toxicity.[14]

### The MIST Guideline Framework

The central tenet of the MIST guidance is to assess whether human metabolites are also present in the animal species used for toxicology studies and at comparable or higher concentrations. A human metabolite is generally considered for nonclinical safety assessment if it is:

- Unique to humans: Not found in the test animal species.
- Disproportionate: Present at a higher plasma concentration in humans than in animals.

The guidance suggests that metabolites forming more than 10% of the total drug-related exposure at steady state warrant particular attention.[14]

### Application to Hydroxy Terbinafine

Given that **Hydroxy Terbinafine** is considered a minor metabolite in human plasma, its concentration is unlikely to exceed the 10% threshold that would trigger a mandatory, separate safety assessment under the MIST guidelines.[9] Furthermore, the metabolic pathways of Terbinafine are generally similar across species, including the formation of hydroxylated metabolites.[15] Therefore, the toxicological potential of **Hydroxy Terbinafine** would likely be adequately covered by the standard nonclinical toxicology studies conducted with the parent drug, Terbinafine.

## Conclusion and Future Directions

**Hydroxy Terbinafine** is a well-characterized, albeit minor, human metabolite of Terbinafine formed through the action of multiple CYP450 enzymes. Its chemical structure has been

elucidated, and robust analytical methodologies can be readily established for its quantification. From a drug development perspective, **Hydroxy Terbinafine** is of low concern due to its:

- Low systemic exposure relative to the parent drug.
- Lack of antifungal activity.
- Low potential for specific toxicity, with the focus of Terbinafine's toxicity being on a different metabolic pathway.

For drug development professionals, the study of **Hydroxy Terbinafine** serves as an excellent case study in the systematic characterization of a drug metabolite. It underscores the importance of integrating enzymology, analytical chemistry, pharmacokinetics, and toxicology to build a comprehensive safety and efficacy profile. While no further dedicated safety studies for this specific metabolite appear warranted based on current knowledge and regulatory guidelines, its routine monitoring in human pharmacokinetic studies remains a part of good clinical practice to confirm its "minor" status across different patient populations.

## References

- Terbinafine - StatPearls - NCBI Bookshelf - NIH. (2023-05-29). Available from: [\[Link\]](#)
- **Hydroxy terbinafine** (C<sub>21</sub>H<sub>25</sub>NO) - PubChem. Available from: [\[Link\]](#)
- Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1 - ResearchGate. Available from: [\[Link\]](#)
- CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PubMed. (2019-06-17). Available from: [\[Link\]](#)
- **Hydroxy Terbinafine** | CAS No- 162227-13-6 | GLP Pharma Standards. Available from: [\[Link\]](#)
- Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed. Available from: [\[Link\]](#)
- Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - NIH. (2019-10-09). Available from: [\[Link\]](#)

- CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - NIH. Available from: [\[Link\]](#)
- Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - NIH. Available from: [\[Link\]](#)
- Terbinafine - StatPearls - NCBI Bookshelf - NIH. (2023-05-29). Available from: [\[Link\]](#)
- Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity | Request PDF - ResearchGate. (2025-08-06). Available from: [\[Link\]](#)
- Terbinafine - Wikipedia. Available from: [\[Link\]](#)
- Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed. Available from: [\[Link\]](#)
- Lamisil (terbinafine) toxicity: Determining pathways to bioactivation through computational and experimental approaches - PubMed. (2018-08-02). Available from: [\[Link\]](#)
- Terbinafine (oral route) - Side effects & dosage - Mayo Clinic. Available from: [\[Link\]](#)
- Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed. Available from: [\[Link\]](#)
- Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. | Semantic Scholar. Available from: [\[Link\]](#)
- Relative P450 involvement in N-dealkylation pathways of terbinafine.... - ResearchGate. Available from: [\[Link\]](#)
- pharmacology/toxicology review and evaluation - CPY Document Title - FDA. (2006-09-09). Available from: [\[Link\]](#)
- pharmacology/toxicology review and evaluation - CPY Document Title - FDA. (2006-09-09). Available from: [\[Link\]](#)
- Determining Terbinafine in Plasma and Saline Using HPLC - TRACE: Tennessee Research and Creative Exchange. (2015-01-15). Available from: [\[Link\]](#)

- Terbinafine - ResearchGate. (2025-08-09). Available from: [\[Link\]](#)
- Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans - PMC. Available from: [\[Link\]](#)
- Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed. Available from: [\[Link\]](#)
- Safety Testing of Drug Metabolites Guidance for Industry - FDA. Available from: [\[Link\]](#)
- Terbinafine Tablet Quality Control Test Report and Pharmacology: Compliance with Pharmacopeial Standards. Available from: [\[Link\]](#)
- Terbinafine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [\[Link\]](#)
- Variation in the inhibitory potency of terbinafine among genetic variants of CYP2D6. Available from: [\[Link\]](#)
- Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study - ResearchGate. (2025-08-06). Available from: [\[Link\]](#)
- Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers - PubMed. Available from: [\[Link\]](#)
- Terbinafine-Associated Hepatotoxicity - ResearchGate. (2025-08-08). Available from: [\[Link\]](#)

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## **Sources**

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)

- [2. accessdata.fda.gov \[accessdata.fda.gov\]](https://accessdata.fda.gov)
- [3. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [4. accessdata.fda.gov \[accessdata.fda.gov\]](https://accessdata.fda.gov)
- [5. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [6. Quantitative analysis of terbinafine \(Lamisil\) in human and minipig plasma by liquid chromatography tandem mass spectrometry \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [7. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [8. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [9. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [10. An evaluation of the in vitro activity of terbinafine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [11. Lamisil \(terbinafine\) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [12. scielo.br \[scielo.br\]](https://scielo.br)
- [13. ira.lib.polyu.edu.hk \[ira.lib.polyu.edu.hk\]](https://ira.lib.polyu.edu.hk)
- [14. fda.gov \[fda.gov\]](https://fda.gov)
- [15. accessdata.fda.gov \[accessdata.fda.gov\]](https://accessdata.fda.gov)
- To cite this document: BenchChem. [Hydroxy Terbinafine: A Comprehensive Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1140568#hydroxy-terbinafine-as-a-human-metabolite-of-terbinafine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)